- Highly efficient multi-site synergistic catalysis of a polyoxovanadate-based metal-organic framework for benzylic C-H bond oxidation, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2022, 10(31), 16514-16523
Cas no 90-47-1 (Xanthone)
Xanthone structure
Product Name:Xanthone
CAS No:90-47-1
MF:C13H8O2
MW:196.20142364502
MDL:MFCD00005060
CID:34566
PubChem ID:7020
Update Time:2024-10-26
Xanthone Chemical and Physical Properties
Names and Identifiers
-
- Xanthone
- Xanthen-9-one
- XANTHONE(AS)
- 9H-Xanthen-9-one
- 9-Oxoxanthene
- 9-Xanthenone
- Benzophenone oxide
- Diphenylene ketone oxide
- Genicide
- Xanthenone
- 9-Xanthone
- Dibenzo-gamma-pyrone
- Xanthene, 9-oxo-
- 9H-Xanthene, 9-oxo-
- Caswell No. 905
- Dibenzo-.gamma.-pyrone
- EPA Pesticide Chemical Code 086503
- 9749WEV0CA
- E 6
- JNELGWHKGNBSMD-UHFFFAOYSA-N
- NSC14978
- ST024714
- diphenyline ketone oxide
- xanthene-9-one
- Xanthone(Genicide)
- Xanthon
- BCP21155
- Spectrum2_000052
- AC-907/21098006
- NCGC00095484-03
- Z104477176
- HY-N0126
- W-100331
- CHEMBL186784
- NSC 14978
- Xanthone, 97%
- F8889-9282
- XANTHONE [USP-RS]
- EN300-20176
- SY017687
- Spectrum3_001884
- MLS002207109
- 90-47-1
- Q421789
- NSC-14978
- Tox21_301151
- MFCD00005060
- UNII-9749WEV0CA
- CHEBI:37647
- SR-05000002437-1
- C13H8O2
- STR05546
- SW219800-1
- BSPBio_003388
- F15407
- STK372481
- SCHEMBL41161
- SMR000112239
- DTXCID201795
- FT-0645039
- SR-05000002437
- CAS-90-47-1
- DTXSID6021795
- LS-162426
- CCG-38356
- XANTHONE [MI]
- WLN: T C666 BO IVJ
- CS-0007833
- X0005
- NCGC00095484-02
- NCGC00255049-01
- Xanthone (Genicide)
- KBio3_002891
- Xanthone, United States Pharmacopeia (USP) Reference Standard
- NCGC00095484-01
- s2372
- A843557
- BDBM50155411
- HMS3651G22
- AI3-00077
- EINECS 201-997-7
- InChI=1/C13H8O2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8
- AKOS001213782
- xanthen-9-on
- SPECTRUM200523
- SDCCGMLS-0066462.P001
- ghl.PD_Mitscher_leg0.1212
- SPBio_000203
- Xanthen-9-one (8CI)
- Dibenzo-γ-pyrone
- Dibenzo[b,e]pyran-10-one
- NS00039360
- DA-68731
- Dibenzo-g-pyrone
- 9Xanthone
- BRD-K27135764-001-08-7
- XANTHONE (USP-RS)
- Dibenzogammapyrone
- 9Xanthenone
- 9HXanthen9one
- 9Oxoxanthene
- Xanthene, 9oxo
- 9HXanthene, 9oxo
- Xanthen9one
- Dibenzo(b,e)pyran-10-one
- Dibenzo-I3-pyrone
- C22599
-
- MDL: MFCD00005060
- Inchi: 1S/C13H8O2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H
- InChI Key: JNELGWHKGNBSMD-UHFFFAOYSA-N
- SMILES: O=C1C2C(=CC=CC=2)OC2C1=CC=CC=2
- BRN: 140443
Computed Properties
- Exact Mass: 196.05200
- Monoisotopic Mass: 196.052
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 26.3
- Surface Charge: 0
- Tautomer Count: nothing
- Molecular Weight: 196.20
Experimental Properties
- Color/Form: White to light yellow needle like crystals.
- Density: 1.1607 (rough estimate)
- Melting Point: 172-174 °C (lit.)
- Boiling Point: 349-350 °C/730 mmHg(lit.)
- Flash Point: 350-351°C
- Refractive Index: 1.6000 (estimate)
- Water Partition Coefficient: It is Soluble in water (partly), chloroform, hot Toluene, ether (slightly), and hot alcohol.
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
- PSA: 30.21000
- LogP: 2.94620
- Merck: 10062
- Solubility: It is soluble in chloroform, ethanol, ether, chloroform and benzene, slightly soluble in petroleum ether, but insoluble in water.
Xanthone Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Xanthone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N0126-100mg |
Xanthone |
90-47-1 | 99.97% | 100mg |
¥500 | 2023-08-31 | |
| S e l l e c k ZHONG GUO | S2372-50mg |
Xanthone |
90-47-1 | 99.97% | 50mg |
¥786.61 | 2023-09-15 | |
| TRC | X500100-1g |
Xanthone |
90-47-1 | 1g |
$ 164.00 | 2023-09-05 | ||
| TRC | X500100-10g |
Xanthone |
90-47-1 | 10g |
$ 210.00 | 2023-09-05 | ||
| TRC | X500100-25g |
Xanthone |
90-47-1 | 25g |
$312.00 | 2023-05-17 | ||
| TRC | X500100-100g |
Xanthone |
90-47-1 | 100g |
$385.00 | 2023-05-17 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2982-100 mg |
Xanthone |
90-47-1 | 99.98% | 100MG |
¥485.00 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X0005-25g |
Xanthone |
90-47-1 | 98.0%(GC) | 25g |
¥290.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X007A-500g |
Xanthone |
90-47-1 | 99% | 500g |
¥1823.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X007A-100g |
Xanthone |
90-47-1 | 99% | 100g |
¥449.0 | 2022-06-10 |
Xanthone Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: 2808473-59-6 Solvents: Acetonitrile ; 16 h, 65 °C
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Stereoisomer of [[N′′,N′′′′′,N′′′′′′′′-[(nitrilo-κN)tri-2,1-ethanediyl]tris[N,N,… Solvents: Acetone ; 0 °C
Reference
- Formation of cobalt-oxygen intermediates by dioxygen activation at a mononuclear nonheme cobalt(II) center, Dalton Transactions, 2021, 50(34), 11889-11898
Production Method 3
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) Solvents: Acetonitrile ; 12 h, 1 atm, 25 °C
Reference
- A sodium trifluoromethanesulfinate-mediated photocatalytic strategy for aerobic oxidation of alcohols, Chemical Communications (Cambridge, 2020, 56(82), 12443-12446
Production Method 4
Production Method 5
Production Method 6
Production Method 7
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Riboflavin, 2′,3′,4′,5′-tetraacetate Solvents: Acetonitrile ; 8 h, 1 atm, rt
Reference
- Synthesis of xanthones, thioxanthones and acridones by a metal-free photocatalytic oxidation using visible light and molecular oxygen, Molecules, 2021, 26(4),
Production Method 8
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Acetic acid , 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone , tert-Butyl nitrite Solvents: 1,2-Dichloroethane ; 12 h, rt
Reference
- Visible-Light-Induced Aerobic Oxidation of Benzylic C(sp 3 )-H of Alkylarenes Promoted by DDQ, tert -Butyl Nitrite, and Acetic Acid, Synlett, 2019, 30(2), 218-224
Production Method 9
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Cesium, (tribromoplumbyl)- Solvents: Dichloromethane ; 2.5 h, rt
Reference
- Visible-Light Photocatalytic Highly Selective Oxidation of Alcohols into Carbonyl Compounds by CsPbBr3 Perovskite, Journal of Organic Chemistry, 2023, 88(20), 14559-14570
Production Method 10
Production Method 11
Reaction Conditions
1.1 Reagents: Lithium chloride , Oxygen Catalysts: Copper chloride dihydrate Solvents: Acetonitrile ; 48 h, 25 °C
Reference
- Visible light-driven copper(II) catalyzed aerobic oxidative cleavage of carbon-carbon bonds: a combined experimental and theoretical study, Organic Chemistry Frontiers, 2022, 9(22), 6229-6239
Production Method 12
Production Method 13
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Pyridinium, 4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)tris[1-ethyl-, bromide (1:3) Solvents: Acetonitrile ; 18 h, rt
Reference
- Redox-active and Bronsted basic dual sites for photocatalytic activation of benzylic C-H bonds based on pyridinium derivatives, Green Chemistry, 2022, 24(6), 2492-2498
Production Method 14
Production Method 15
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone , Nitric acid Solvents: Dichloromethane ; 18 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Reference
- Scalable Aerobic Oxidation of Alcohols Using Catalytic DDQ/HNO3, Organic Process Research & Development, 2020, 24(5), 856-860
Production Method 16
Reaction Conditions
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: 1,2-Dichloroethane ; 12 h, 130 °C
Reference
- Concise synthesis of xanthones by the tandem etherification-Acylation of diaryliodonium salts with salicylates, Chinese Chemical Letters, 2018, 29(6), 985-988
Production Method 17
Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Manganese oxide (MnO2) Solvents: Acetonitrile , Water ; 10 h, 80 °C
Reference
- Oxidation of alkyl aromatics to ketones by tert-butyl hydroperoxide on manganese dioxide catalyst, Tetrahedron Letters, 2012, 53(24), 2989-2992
Production Method 18
Reaction Conditions
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) , Manganese sulfate hydrate (solid support) Solvents: Dichloromethane ; 24 h, rt
Reference
- Green oxidations. Manganese(II) sulfate aided oxidations of organic compounds by potassium permanganate, Monatshefte fuer Chemie, 2007, 138(7), 649-651
Production Method 19
Production Method 20
Production Method 21
Production Method 22
Reaction Conditions
1.1 Reagents: Acetyl chloride , Sulfuric acid
Reference
- A new condensing agent for the preparation of benzo-γ-pyrones, and the mode of action of sulfoacetic acid in acetylations, Berichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1933, 66, 1168-77
Production Method 23
Production Method 24
Production Method 25
Reaction Conditions
1.1 Reagents: Cesium carbonate , 4,7-Diphenyl-1,10-phenanthroline , Oxygen Catalysts: Copper oxide (CuO) , Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dichloromethane ; rt → 40 °C; 40 h, 40 °C
Reference
- Decarboxylative Oxidation of Carboxylic Acids Using Photocatalysis and Copper Catalysis, Synlett, 2023, 34(17), 2029-2033
Production Method 26
Reaction Conditions
1.1 Reagents: 2,4,6-Trimethylpyridine , Tetrabutylammonium perchlorate , Water Catalysts: Tempo Solvents: Dichloromethane ; 10 min, rt; 10 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
- Electrochemical Decarboxylative Oxygenation of Carboxylic Acids, ACS Sustainable Chemistry & Engineering, 2022, 10(15), 5067-5071
Production Method 27
Reaction Conditions
1.1 Reagents: Trimethylamine oxide Solvents: Acetonitrile
Reference
- Oxo transfer from amine N-oxides to copper salts: resulting copper(III) mediated oxidation of organic ligands, Studies in Surface Science and Catalysis, 1991, 66, 665-73
Production Method 28
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt; 4 h, 50 °C
Reference
- Broadening the catalyst and reaction scope of regio- and chemoselective C-H oxygenation: a convenient and scalable approach to 2-acylphenols by intriguing Rh(II) and Ru(II) catalysis, Organic & Biomolecular Chemistry, 2013, 11(14), 2318-2322
Xanthone Raw materials
- Methyl 2-phenoxybenzoate
- 9H-xanthene-9-thione
- Xanthydrol
- 2-Phenoxybenzoic acid
- Xanthene
- Xanthene-9-carboxylic acid
- (2-Fluorophenyl)(2-hydroxyphenyl)methanone
Xanthone Preparation Products
Xanthone Suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
(CAS:90-47-1)Xanthone
Order Number:sfd22460
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:39
Price ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
(CAS:90-47-1)Xanthone
Order Number:LE13226;LE2471786
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:08
Price ($):discuss personally
Email:18501500038@163.com
Xanthone Related Literature
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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